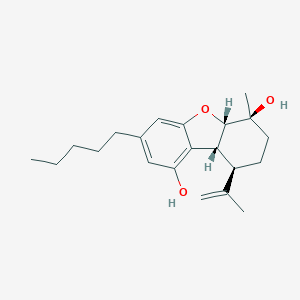

Cannabielsoin

Descripción general

Descripción

Cannabielsoin is a natural product found in Cannabis sativa with data available.

Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)

Aplicaciones Científicas De Investigación

Alivio del dolor

Los estudios preliminares sugieren que el Cannabielsoin puede poseer propiedades analgésicas . Esto lo convierte en una posible alternativa para aquellos que buscan remedios naturales para el control del dolor.

Biosíntesis de cannabinoides

El this compound juega un papel en la biosíntesis de cannabinoides . Se requiere una comprensión profunda de su biosíntesis para diseñar cepas con perfiles específicos de cannabinoides .

Investigación farmacológica

El estudio del this compound puede contribuir al campo más amplio de la investigación farmacológica . Con la legalización del cannabis en muchas regiones, la ciencia está pivotando para estudiar la farmacopea de los cannabinoides .

Control de calidad en aplicaciones farmacéuticas

El desarrollo de una técnica de cuantificación de cannabinoides con aplicaciones farmacéuticas para el control de calidad es importante . El this compound, como uno de los cannabinoides, podría incluirse en este proceso de cuantificación .

Estudio de los componentes del cannabis

El this compound es uno de los más de 500 compuestos reportados de Cannabis Sativa . El estudio de este compuesto contribuye a la comprensión de la compleja mezcla de metabolitos secundarios en el cannabis .

Posibles aplicaciones terapéuticas

Si bien las aplicaciones terapéuticas específicas del this compound aún no se han explorado por completo, la investigación en curso sobre los cannabinoides sugiere posibles usos en el tratamiento de diversas dolencias

Mecanismo De Acción

Target of Action

Cannabielsoin (CBE) is a metabolite of cannabidiol (CBD), one of the major chemical components of cannabis These include the classical cannabinoid receptors 1 (CB1) and 2 (CB2), as well as non-cannabinoid receptors . These receptors play a crucial role in many physiological and pathological processes .

Mode of Action

Cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cells by inducing or inhibiting various signaling cascades . It’s plausible that CBE shares similar interactions with its targets, leading to changes in cellular processes.

Biochemical Pathways

Cannabinoids are known to modulate many physiological and pathological processes, including cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis . These processes are regulated by various signaling cascades that cannabinoids can induce or inhibit .

Pharmacokinetics

It’s known that cbe is a metabolite of cbd, formed as part of the metabolic process

Result of Action

Cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cells . It’s plausible that CBE shares similar effects, leading to changes in cellular processes.

Análisis Bioquímico

Biochemical Properties

Cannabielsoin is primarily recognized as an oxidation byproduct of cannabidiol (CBD) and a minor mammalian metabolite of CBD . The pharmacological interactions between this compound and cannabinoid receptors remain largely unexplored, particularly with respect to cannabinoid receptor type 1 (CB1) .

Cellular Effects

Endogenous and exogenous cannabinoids, including this compound, modulate many physiological and pathological processes by binding classical cannabinoid receptors 1 (CB1) or 2 (CB2) or non-cannabinoid receptors . They are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades .

Molecular Mechanism

The molecular mechanism of this compound remains incompletely understood at the molecular level . In brief, cannabinoids share a common initial pathway: tetraketide synthase (TKS), a type III polyketide synthase (PKS), catalyzes the sequential condensation of hexanoyl-CoA with three molecules of malonyl .

Temporal Effects in Laboratory Settings

This compound inhibited obsessive–compulsive behaviour in a time-dependent manner matching its pharmacokinetic profile . These data provide important information on the brain and plasma exposure of new phytocannabinoids and guidance for the most efficacious administration route and time points for determination of drug effects under in vivo conditions .

Dosage Effects in Animal Models

For instance, an oral dose of 2 mg/kg once a day and up to 20 mg/kg/ twice daily seemed well-tolerated and associated with mild side effects, both in healthy and diseased animals .

Metabolic Pathways

This compound is formed from cannabidiol as part of the metabolic process . A thorough understanding of their biosynthesis is required to engineer strains with specific cannabinoid profiles . The pathways and the enzymes’ mechanisms of action are discussed as is the non-enzymatic decarboxylation of the cannabinoic acids .

Propiedades

IUPAC Name |

(5aS,6S,9R,9aR)-6-methyl-3-pentyl-9-prop-1-en-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEAVAMWZAJWOI-MTOHEIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@]([C@H]3OC2=C1)(C)O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966364 | |

| Record name | Cannabielsoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-76-0 | |

| Record name | Cannabielsoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabielsoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIELSOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ERD6V6652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

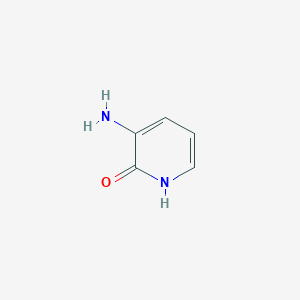

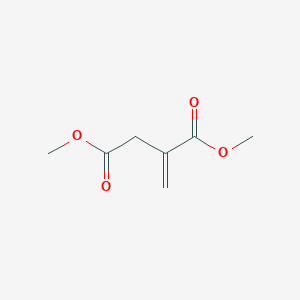

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

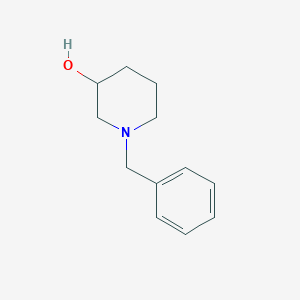

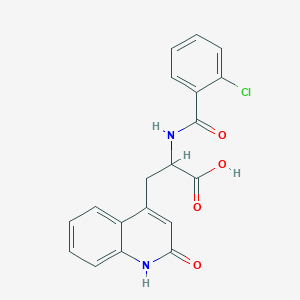

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)